2'-Nitrobenzanilide
Overview
Description
2’-Nitrobenzanilide is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzanilide, where a nitro group is substituted at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Nitrobenzanilide can be synthesized through the acylation of 2-nitroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for 2’-Nitrobenzanilide are not extensively documented, the general approach involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Nitrobenzanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products Formed:
Reduction: 2-Aminobenzanilide.
Substitution: Various substituted benzanilides depending on the nucleophile used.
Hydrolysis: 2-Nitroaniline and benzoic acid.
Scientific Research Applications
2’-Nitrobenzanilide has several applications in scientific research:
Chemistry: It is used as a substrate in studies involving nucleophilic aromatic substitution reactions and reduction reactions. Its reactivity provides insights into the behavior of nitro-substituted aromatic compounds.
Biology: The compound is used in enzymatic studies to investigate the hydrolysis of amide bonds by proteases.
Medicine: Research involving 2’-Nitrobenzanilide includes its potential use in developing therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Nitrobenzanilide in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to activate the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-inflammatory and neuroprotective effects . The activation of PPARγ modulates the expression of genes involved in inflammation and cell survival pathways.
Comparison with Similar Compounds
2’-Nitrobenzanilide can be compared with other nitro-substituted benzanilides and related compounds:
2-Nitrobenzophenone: Similar in structure but lacks the amide bond, leading to different reactivity and applications.
2’-Nitrochalcone: Contains a chalcone moiety instead of the amide bond, resulting in distinct chemical properties and uses.
5-Chloro-2-nitroacetophenone: Another nitro-substituted aromatic compound with different functional groups, affecting its reactivity and applications.
Uniqueness: 2’-Nitrobenzanilide’s unique combination of a nitro group and an amide bond provides a versatile platform for various chemical transformations and applications. Its ability to undergo reduction, substitution, and hydrolysis reactions makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-(2-nitrophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSTQBMUHJXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061059 | |
Record name | 2'-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-90-5 | |
Record name | N-(2-Nitrophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Nitrobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(2-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2'-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-nitrobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-NITROBENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427GZ7WL5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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